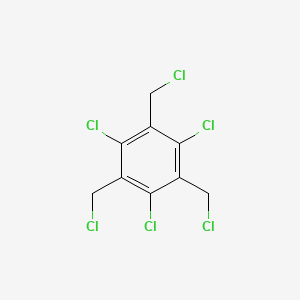
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9. It is a colorless solid that is primarily used in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes three chlorine atoms and three chloromethyl groups attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,3,5-trimethylbenzene using chloromethyl methyl ether and tin(IV) chloride as a catalyst . The reaction is typically carried out in methylene chloride at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
科学研究应用
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of chlorinated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is unique due to the presence of three chloromethyl groups in addition to the three chlorine atoms on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to other trichlorobenzenes, making it valuable for specific synthetic and industrial applications .
属性
CAS 编号 |
53710-39-7 |
|---|---|
分子式 |
C9H6Cl6 |
分子量 |
326.9 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2,4,6-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H6Cl6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 |
InChI 键 |
KHRUAOFOVPEENM-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1Cl)CCl)Cl)CCl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


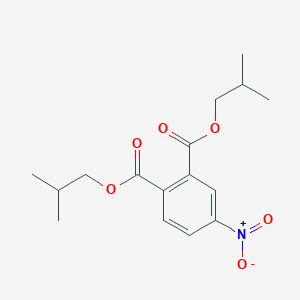
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
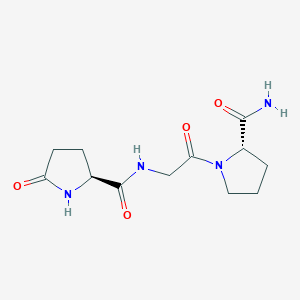
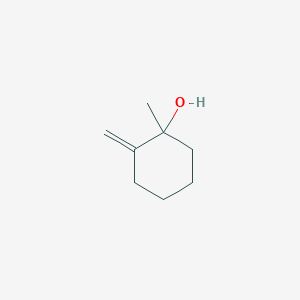
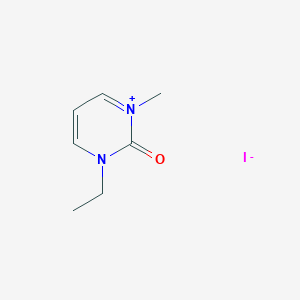

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
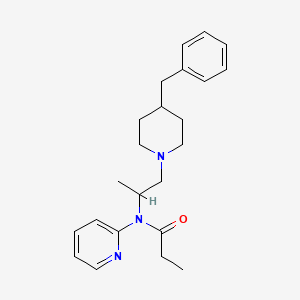
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)

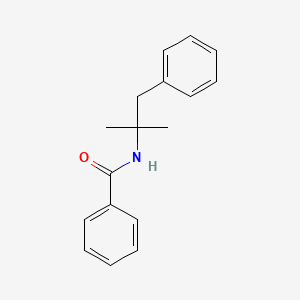


![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
